(5-Phenylfuran-2-yl)methanamine hydrochloride
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Overview
Description
“(5-Phenylfuran-2-yl)methanamine” is a compound with the CAS Number: 39170-18-8 . It is used in various scientific and industrial research . A derivative of this compound, “(5-Phenylfuran-2-yl)methanamine hydrochloride”, has the molecular formula C11H12ClNO .
Molecular Structure Analysis
The molecular structure of “(5-Phenylfuran-2-yl)methanamine” is represented by the formula 1S/C11H11NO/c12-8-10-6-7-11 (13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 .Chemical Reactions Analysis
A series of “(5-phenylfuran-2-yl)methanamine” derivatives were synthesized and tested for their inhibitory activity against SIRT2 . The structure-activity relationship (SAR) analyses led to the identification of a potent compound 25 with an IC50 value of 2.47 μM .Scientific Research Applications
- SIRT2 Inhibition : Human sirtuin 2 (SIRT2) is a promising drug target in cancer. SIRT2 inhibitors have been explored as potential therapeutic agents. Researchers discovered a compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20) , which inhibits SIRT2 activity. Further structure-activity relationship (SAR) analyses led to the identification of a potent derivative, compound 25 , with an IC50 value of 2.47 μM—more potent than AGK2 .
- SIRT2 as an HDAC : SIRT2 belongs to the sirtuin family, which includes class III HDACs. Understanding its role in histone and non-histone protein deacetylation is crucial for epigenetic research .
- Binding Mechanisms : Molecular docking analyses revealed that compound 25 fits well into the hydrophobic pocket of SIRT2. This information aids in understanding the compound’s interactions .
- Compound Properties : 25 likely possesses better water solubility (cLogP = 1.63 and cLogS = −3.63). This property is essential for drug development .
Cancer Research
Histone Deacetylases (HDACs)
Molecular Docking Studies
Water Solubility Optimization
Mechanism of Action
“(5-Phenylfuran-2-yl)methanamine” derivatives have been found to inhibit human sirtuin 2 (SIRT2), a member of the sirtuin family . SIRT2 has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
It is stored at a temperature of 4 degrees Celsius . The compound 25, a derivative of “(5-phenylfuran-2-yl)methanamine”, likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .
properties
IUPAC Name |
(5-phenylfuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYBBXUKRBICOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylfuran-2-yl)methanamine hydrochloride | |
CAS RN |
859239-22-8 |
Source
|
Record name | (5-phenylfuran-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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